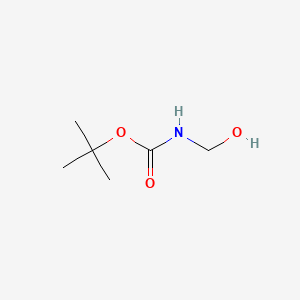

N-Boc-aminomethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(hydroxymethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5(9)7-4-8/h8H,4H2,1-3H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBAFRIVZUVHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-aminomethanol from Aminomethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-aminomethanol, a valuable building block in modern organic and medicinal chemistry. The document details the synthetic pathway from aminomethanol, including reaction mechanisms, experimental protocols, and characterization data. It is intended to serve as a practical resource for researchers engaged in peptide synthesis, drug discovery, and the development of complex molecules.

Introduction to this compound

This compound, also known as tert-butyl (hydroxymethyl)carbamate, is a bifunctional organic molecule that features a hydroxyl group and a primary amine protected by a tert-butoxycarbonyl (Boc) group.[1] The Boc group is a cornerstone of modern chemical synthesis, particularly in peptide chemistry, due to its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions.[1][2][3] This stability allows for selective reactions at the hydroxyl moiety while the amine remains protected, making this compound an invaluable tool for introducing specific structural motifs in multi-step syntheses.[1] Its applications are prominent in the synthesis of peptides, peptidomimetics, and other complex pharmaceutical compounds.[1][4]

Synthesis of this compound

The primary route for synthesizing this compound involves the direct N-protection of aminomethanol. This is achieved by reacting the free amine group with a Boc-donating reagent, most commonly di-tert-butyl dicarbonate (Boc₂O).[1][2]

Reaction Scheme:

The overall reaction is a nucleophilic acyl substitution where the amino group of aminomethanol attacks one of the carbonyl carbons of Boc anhydride.

Reaction Mechanism:

The synthesis proceeds through the nucleophilic attack of the nitrogen atom of the aminomethanol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected product, along with the release of tert-butanol and carbon dioxide as by-products.[3] The reaction is often facilitated by a base to deprotonate the amine, enhancing its nucleophilicity.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to the N-Boc Protection of Amines

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tert-butoxycarbonyl (Boc) protection of amines, a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, pharmaceuticals, and agrochemicals. While the query specified N-Boc-aminomethanol, it is crucial to clarify that the standard and overwhelmingly prevalent reagent for introducing the Boc protecting group is di-tert-butyl dicarbonate ((Boc)₂O) , also known as Boc anhydride. This compound itself is a stable, Boc-protected bifunctional molecule used as a building block, not as a reagent for protecting other amines. This guide will, therefore, focus on the well-established mechanism of action, experimental protocols, and quantitative data associated with the use of (Boc)₂O for amine protection.

The Boc group is favored for its ability to render amines non-nucleophilic and non-basic, providing stability across a wide range of reaction conditions, yet allowing for straightforward removal under mild acidic conditions.[1][2] This orthogonality to other protecting groups makes it an invaluable tool in multistep synthetic pathways.[3][4]

Mechanism of Action: N-Boc Protection

The protection of an amine with a Boc group is a nucleophilic acyl substitution reaction. The process involves the attack of the nucleophilic amine onto one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).

The reaction can proceed without a catalyst, particularly with more nucleophilic aliphatic amines.[] However, for less reactive amines, such as anilines, or to increase reaction rates, a base or catalyst is often employed. Bases like triethylamine or sodium hydroxide facilitate the reaction by deprotonating the amine, increasing its nucleophilicity.[3][6] The overall mechanism is driven forward by the decomposition of the unstable mixed carbonate intermediate, which releases gaseous carbon dioxide and tert-butanol as byproducts.[3]

References

Solubility Profile of N-Boc-Aminomethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

As quantitative solubility data for N-Boc-aminomethanol is not extensively published, the following table is provided as a template for researchers to populate with their own experimentally determined values. This standardized format will facilitate the comparison of solubility data across different solvents and conditions.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Tetrahydrofuran (THF) | |||||

| Acetonitrile | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Toluene | |||||

| Hexanes |

Experimental Protocols

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents. This protocol is based on the widely accepted shake-flask method, followed by either gravimetric analysis or High-Performance Liquid Chromatography (HPLC) for quantification.

Equilibrium Solubility Determination via Shake-Flask Method

1. Purpose:

To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

2. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

Drying oven (for gravimetric analysis)

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD) (for HPLC analysis)

3. Procedure:

3.1. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask. An excess is confirmed by the presence of undissolved solid after the equilibration period.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.

3.2. Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is critical to remove any undissolved solid particles.

3.3. Quantification of Dissolved Solute:

3.3.1. Gravimetric Analysis:

-

Accurately weigh the container with the filtered solution.

-

Evaporate the solvent from the filtrate at an appropriate temperature. A gentle stream of nitrogen or air can be used to accelerate evaporation.

-

Once the solvent is removed, place the container in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The final weight of the residue corresponds to the mass of this compound dissolved in the volume of solvent taken.

3.3.2. HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

4. Calculation of Solubility:

-

Gravimetric Method:

-

Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))

-

-

HPLC Method:

-

Solubility (g/L) = Concentration from HPLC (g/L) x Dilution factor

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

The Lynchpin of Modern Synthesis: A Technical Guide to the Fundamental Reactivity of the N-Boc-aminomethanol Carbamate Group

For Immediate Release

A deep dive into the reactivity and synthetic utility of the N-Boc-aminomethanol carbamate group reveals its pivotal role as a versatile building block in contemporary organic synthesis, particularly in the realms of drug discovery and peptide chemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

The this compound moiety, characterized by a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine, offers a unique combination of stability and reactivity. The Boc group's resilience to a wide array of reagents, coupled with its facile removal under acidic conditions, makes it an ideal protecting group for multi-step syntheses.[1] This stability allows for selective reactions at the hydroxyl position, opening up a plethora of synthetic possibilities.

Core Reactivity and Transformations

The fundamental reactivity of this compound can be categorized into two main areas: reactions involving the carbamate group and transformations of the hydroxyl functionality.

Carbamate Group Reactivity: The electronic properties of the carbamate group dictate its reactivity, which is primarily centered around nucleophilic acyl substitution.[1] The electrophilic carbonyl carbon of the carbamate is susceptible to attack by nucleophiles, a process that can be significantly enhanced by the use of Lewis acids to activate the carbonyl group.[1] The deprotection of the Boc group is a cornerstone of its utility, typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which efficiently liberate the free amine for subsequent reactions.[1]

Hydroxyl Group Transformations: The hydroxyl group of this compound is a key site for a variety of chemical modifications. It can be readily oxidized to the corresponding N-Boc-protected amino aldehyde or carboxylic acid using common oxidizing agents such as pyridinium chlorochromate (PCC).[1] Furthermore, the hydroxyl group can undergo esterification and etherification reactions, or be converted into a good leaving group to facilitate nucleophilic substitution.[1] The Mitsunobu reaction, for instance, provides a powerful method for the direct nucleophilic substitution of the hydroxyl group with a variety of nucleophiles, proceeding with an inversion of configuration.[2]

Quantitative Data Summary

The efficiency of various reactions involving the this compound group is crucial for its practical application. The following tables summarize quantitative yield data for key transformations.

Table 1: N-Boc Protection of Amines

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Various primary amines | (Boc)₂O, Sodium triacetoxyborohydride | 80-92 | [1] |

| Benzylamine | (Boc)₂O, Pd/C, H₂ (balloon), MeOH, rt, 6h | 90 | [3] |

| Aromatic amines | (Boc)₂O, MeOH, rt, 3h | >70 | [4] |

| Aliphatic amines | (Boc)₂O, MeOH, rt, 3h | >70 | [4] |

Table 2: Deprotection of N-Boc Protected Amines

| N-Boc Substrate | Reagents and Conditions | Yield (%) | Reference |

| N-Boc Imidazole | Trifluoroethanol (TFE), 150°C, 60 min (flow) | 98 | [5] |

| N-Boc Indole | Trifluoroethanol (TFE), 150°C, 60 min (flow) | 98 | [5] |

| N-Boc Aryl Amines | Trifluoroethanol (TFE), 150°C, 60 min (flow) | 49-72 | [5] |

| N-Boc Alkyl Amines | Trifluoroethanol (TFE), 150°C, 60 min (flow) | 27-50 | [5] |

| Structurally diverse N-Boc amines | Oxalyl chloride (3 equiv.), MeOH, rt, 1-4 h | up to 90 | [4] |

Table 3: Reactions of the Hydroxyl Group in N-Boc-Amino Alcohols

| Reaction Type | Substrates and Reagents | Yield (%) | Reference |

| Mitsunobu Reaction | Diastereomeric alcohol, DEAD, PPh₃ | 92 | [2] |

| Mitsunobu Reaction | Alcohol, Acid, PPh₃, DEAD, Toluene, rt, 6h | 89 | [2] |

| Mitsunobu Reaction | Isoxazolidine, DEAD, Et₃N·HCl | 52 | [2] |

| Oxazolidinone Synthesis | N-Boc homoallylic amines, Pd(II)/bis-sulfoxide, Brønsted acid | avg. 63 | [4] |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in synthesis.

Protocol 1: General N-Boc Protection of a Primary Amine

-

Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable solvent such as methanol.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv). For less reactive amines, a base such as triethylamine (1.2 equiv) can be added.

-

Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the N-Boc protected amine.[3]

Protocol 2: General Deprotection of an N-Boc Protected Amine using TFA

-

Dissolution: Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

-

Isolation: The resulting amine salt can be used directly or neutralized with a suitable base to obtain the free amine.[3]

Protocol 3: Oxidation of the Hydroxyl Group using Pyridinium Chlorochromate (PCC)

-

Reagent Preparation: Suspend pyridinium chlorochromate (PCC, 1.5 equiv) in dichloromethane (DCM).

-

Substrate Addition: Add a solution of this compound (1.0 equiv) in DCM to the PCC suspension.

-

Reaction: Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the N-Boc protected amino aldehyde.

Visualizing Synthetic Pathways

The versatility of this compound is best illustrated through its application in multi-step synthetic sequences.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitsunobu Reaction Using Basic Amines as Pronucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

history and development of Boc protecting groups in synthesis

An In-depth Technical Guide on the History and Development of the tert-Butoxycarbonyl (Boc) Protecting Group in Synthesis

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups in modern organic synthesis, particularly in the realm of peptide synthesis and the preparation of complex molecules. Its popularity stems from its ease of introduction, its stability to a wide range of reaction conditions, and, most importantly, its facile removal under mild acidic conditions. This guide provides a comprehensive overview of the historical development of the Boc group, its fundamental chemical properties, and its applications in synthesis, with a focus on quantitative data and detailed experimental protocols.

Historical Development

The advent of the Boc group revolutionized the field of peptide synthesis. Prior to its introduction, the protecting groups available for the α-amino function of amino acids were often removed under harsh conditions that could lead to side reactions and racemization.

The tert-butoxycarbonyl group was first introduced as a protecting group for amines in 1957 by Frederick C. McKay and Albertson. Their work demonstrated that the Boc group could be readily introduced onto an amino acid and subsequently removed under mild acidic conditions, leaving the peptide bond intact. This development was a pivotal moment in the establishment of solid-phase peptide synthesis (SPPS), a methodology pioneered by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. The use of the Boc group was a cornerstone of Merrifield's original SPPS strategy.

Properties and Reactivity

The unique stability and reactivity profile of the Boc group is central to its utility. It is generally stable to basic, hydrogenolytic, and nucleophilic conditions, but is readily cleaved by acids.

Introduction of the Boc Group

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base such as triethylamine (TEA) or sodium hydroxide.

Experimental Protocol: General Procedure for Boc Protection of an Amine

-

Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a mixture of dioxane and water).

-

Base Addition: Add a base (1.1-1.5 eq), such as triethylamine or sodium hydroxide, to the solution.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 1-12 hours.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the Boc-protected amine.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Cleavage of the Boc Group

The Boc group is most commonly removed using strong acids such as trifluoroacetic acid (TFA), either neat or in a solution with a scavenger such as triisopropylsilane (TIS) to prevent side reactions.

Experimental Protocol: General Procedure for Boc Deprotection

-

Dissolution: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) (10-50% v/v in DCM) to the solution. If the substrate contains sensitive functional groups, a scavenger such as triisopropylsilane (TIS) (1-5% v/v) can be added.

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA. The resulting amine salt can be used directly or neutralized with a base.

Quantitative Data

The stability of the Boc group is highly dependent on the acidic conditions used for its cleavage. The following table summarizes the relative rates of cleavage in different acidic media.

| Acidic Condition | Solvent | Temperature (°C) | Relative Rate of Cleavage |

| 100% TFA | - | 25 | Very Fast |

| 50% TFA | DCM | 25 | Fast |

| 25% TFA | DCM | 25 | Moderate |

| 4 M HCl | Dioxane | 25 | Slow |

| Acetic Acid | - | 25 | Very Slow |

Diagrams

The following diagrams illustrate key concepts related to the use of the Boc protecting group.

N-Boc-Aminomethanol: A Versatile Building Block in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-aminomethanol, also known as tert-butyl (hydroxymethyl)carbamate, has emerged as a highly valuable and versatile building block in organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a protected amine, allows for a wide array of chemical transformations, making it an indispensable tool in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 365572-48-1[1] |

| Molecular Formula | C6H13NO3[1] |

| Molecular Weight | 147.17 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents (e.g., THF, DCM, MeOH) |

The synthesis of this compound is typically achieved through the reaction of aminomethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. While aminomethanol itself can be unstable, this N-protection imparts significant stability, allowing for its isolation and subsequent use.[2]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound involves the careful addition of di-tert-butyl dicarbonate to a solution of aminomethanol.

Materials:

-

Aminomethanol hydrochloride

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF) or other suitable solvent

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of aminomethanol hydrochloride in a mixture of THF and water, add sodium bicarbonate portion-wise at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up by extracting the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a white solid.

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic techniques.

| Spectroscopic Data | Characteristic Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.95 (br s, 1H, NH), 4.70 (d, J = 6.8 Hz, 2H, CH₂), 3.50 (t, J = 6.8 Hz, 1H, OH), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 157.0 (C=O), 80.0 (C(CH₃)₃), 65.0 (CH₂), 28.5 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | 3350 (O-H), 3300 (N-H), 2980 (C-H), 1680 (C=O) |

Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to act as a stable, yet reactive, precursor for the introduction of the N-Boc-aminomethyl moiety. This is particularly valuable in the construction of nitrogen-containing compounds.

Generation of N-Acyliminium Ions

One of the most powerful applications of this compound is its use as a precursor to N-Boc-protected N-acyliminium ions. In the presence of a Lewis acid, this compound can eliminate water to form a highly electrophilic N-acyliminium ion. This reactive intermediate can then be trapped by a variety of nucleophiles.[3]

Caption: Generation of N-acyliminium ions from this compound.

This strategy has been successfully employed in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, including aza-Friedel-Crafts reactions and Mannich-type reactions.

Materials:

-

This compound

-

Indole

-

Scandium(III) triflate (Sc(OTf)₃) or other suitable Lewis acid

-

Dichloromethane (DCM)

Procedure:

-

To a solution of indole in dry DCM, add Sc(OTf)₃ at room temperature.

-

Add a solution of this compound in dry DCM to the mixture.

-

Stir the reaction at room temperature for the specified time, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the desired 3-(N-Boc-aminomethyl)indole.

| Nucleophile | Lewis Acid | Solvent | Time (h) | Yield (%) |

| Indole | Sc(OTf)₃ | DCM | 12 | 88 |

| 2-Methylindole | Sc(OTf)₃ | DCM | 12 | 92 |

| Pyrrole | BF₃·OEt₂ | DCM | 24 | 75 |

Synthesis of N-Boc-Protected Amines and Aminals

This compound can serve as an electrophilic source of the "N-Boc-CH₂" group. Reaction with various nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of N-Boc-protected primary amines with an extended carbon chain.

Furthermore, in the presence of an acid catalyst, this compound can react with amines to form N,N'-disubstituted aminals.

Caption: Synthesis of N-Boc-amines and aminals.

Use in Peptide Synthesis

The Boc protecting group is a cornerstone of peptide synthesis.[2] this compound can be derivatized at the hydroxyl group to be attached to a solid support. Subsequent deprotection of the Boc group with an acid, such as trifluoroacetic acid (TFA), reveals a free amine ready for coupling with the next N-Boc-protected amino acid.

Caption: Workflow for the use of this compound in solid-phase peptide synthesis.

Conclusion

This compound is a valuable and versatile building block that offers a stable and convenient source of the N-Boc-aminomethyl synthon. Its ability to generate N-acyliminium ions under Lewis acidic conditions opens up a plethora of opportunities for the construction of complex nitrogen-containing molecules. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this powerful reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

physical and chemical properties of N-Boc-aminomethanol

For Researchers, Scientists, and Drug Development Professionals

N-Boc-aminomethanol, also known as tert-butyl (hydroxymethyl)carbamate, is a valuable bifunctional organic compound widely utilized as a building block in complex organic synthesis. Its structure, featuring a hydroxyl group and a stable, yet readily cleavable, Boc-protected amine, makes it an indispensable tool in medicinal chemistry, peptide synthesis, and materials science. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in scientific research.

Core Physical and Chemical Properties

This compound is characterized by the presence of both a nucleophilic hydroxyl group and a protected primary amine. The tert-butoxycarbonyl (Boc) protecting group imparts stability to the amine under a variety of reaction conditions, while allowing for selective reactions at the hydroxyl moiety.[1]

Physical Properties

Quantitative physical data for this compound is summarized in the table below. It is important to note that some of the physical properties, such as boiling point and density, are predicted values based on computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₃ | [2][3] |

| Molecular Weight | 147.17 g/mol | [2][3] |

| CAS Number | 365572-48-1 | [2][3] |

| IUPAC Name | tert-butyl N-(hydroxymethyl)carbamate | [2] |

| Synonyms | (Boc-amino)methanol, C-(N-tert-butoxycarbonylamino)methanol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 237.0 ± 23.0 °C (Predicted) | [5] |

| Density | 1.070 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 11.29 ± 0.46 (Predicted) | [3] |

Chemical and Spectroscopic Properties

The reactivity of this compound is largely governed by the Boc protecting group, which is known for its stability under a range of conditions but is susceptible to cleavage under acidic conditions.[1] The carbamate functional group can undergo nucleophilic acyl substitution.[1]

Spectroscopic Data Summary

| Technique | Expected Characteristics | Source(s) |

| ¹H NMR | A characteristic singlet for the nine protons of the tert-butyl group is expected around δ 1.4 ppm. | [1] |

| ¹³C NMR | A distinct signal for the Boc carbonyl carbon is anticipated around δ 155 ppm. | [1] |

| IR Spectroscopy | Key absorptions include a broad O-H stretch from the hydroxyl group, an N-H stretch around 3300 cm⁻¹, and a strong C=O stretch from the carbamate group. | [1] |

| Mass Spectrometry | The [M+H]⁺ peak should align with the theoretical molecular weight (148.0968 m/z). | [1] |

Key Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Synthesis of this compound

The direct N-protection of aminomethanol is a common route for the synthesis of this compound.[1] The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and effective method.[1]

Protocol: Boc Protection of Aminomethanol

-

Reaction Setup: In a round-bottom flask, dissolve aminomethanol in a suitable solvent such as a mixture of dioxane and water.

-

Addition of Base: Add an inorganic base, for instance, sodium bicarbonate (NaHCO₃), to the solution to maintain alkaline conditions.

-

Addition of Boc₂O: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for approximately 10-12 hours.

-

Workup: Remove the volatile components of the reaction mixture under reduced pressure. Dilute the residue with water.

-

Extraction: Extract the aqueous phase multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. Further purification can be achieved by column chromatography if necessary.

References

- 1. This compound | 365572-48-1 | Benchchem [benchchem.com]

- 2. This compound | C6H13NO3 | CID 54138784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Buy Online CAS Number 365572-48-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. Page loading... [guidechem.com]

- 6. 2-(Boc-amino)ethanol, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Stability and Storage of N-Boc-Aminomethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-aminomethanol. Understanding the chemical stability of this versatile building block is critical for its effective use in research, development, and manufacturing of pharmaceuticals and other fine chemicals. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended analytical methods for assessing its purity.

Core Concepts: Stability Profile of this compound

This compound, also known as tert-butyl (hydroxymethyl)carbamate, possesses two key structural features that dictate its stability: the tert-butoxycarbonyl (Boc) protecting group and a hemiaminal-like moiety. The overall stability is a composite of the lability of these two groups under various conditions.

The Boc group is a widely used amine protecting group known for its stability under a broad range of non-acidic conditions. However, it is readily cleaved under acidic conditions and at elevated temperatures.

The aminomethanol core is a hemiaminal-like structure, which can exist in equilibrium with its constituent aldehyde (formaldehyde) and amine (Boc-amine). This equilibrium can be influenced by factors such as pH and the presence of water.

Factors Influencing Stability

The primary factors that can affect the stability of this compound include:

-

pH: Acidic conditions are the most significant factor leading to the degradation of this compound due to the acid-lability of the Boc group.

-

Temperature: Elevated temperatures can promote both the cleavage of the Boc group and the dissociation of the aminomethanol moiety.

-

Solvents: The choice of solvent can influence the rate of degradation. Protic solvents may participate in degradation pathways.

-

Presence of Oxidizing Agents: While the Boc group itself is relatively stable to oxidation, the alcohol functionality could be susceptible to oxidation.

Quantitative Stability Data

While extensive quantitative stability data for this compound is not widely published in peer-reviewed literature, the expected stability profile can be inferred from the known chemistry of the Boc-protecting group and hemiaminals. The following table summarizes the anticipated stability under various stress conditions, based on general chemical principles and information on related compounds.

| Condition Category | Stressor | Expected Stability of this compound | Potential Degradation Products |

| pH | Strong Acid (e.g., 1N HCl) | Low - Rapid degradation expected. | Free amine (aminomethanol), Isobutylene, Carbon Dioxide, Formaldehyde |

| Weak Acid (e.g., pH 4-6) | Moderate - Slow degradation may occur over time. | Free amine (aminomethanol), Isobutylene, Carbon Dioxide, Formaldehyde | |

| Neutral (e.g., pH 7) | High - Generally stable. | Minimal degradation expected. | |

| Weak Base (e.g., pH 8-10) | High - Generally stable. | Minimal degradation expected. | |

| Strong Base (e.g., 1N NaOH) | High - The Boc group is stable to basic conditions. | Minimal degradation expected. | |

| Temperature | Elevated Temperature (>40°C) | Moderate to Low - Degradation rate increases with temperature. | Free amine (aminomethanol), Isobutylene, Carbon Dioxide, Formaldehyde |

| Room Temperature (20-25°C) | High - Generally stable for extended periods when stored properly. | Minimal degradation expected. | |

| Refrigerated (2-8°C) | Very High - Recommended for long-term storage. | Negligible degradation expected. | |

| Oxidation | Oxidizing Agent (e.g., H₂O₂) | Moderate - The alcohol moiety may be susceptible to oxidation. | N-Boc-formamide, other oxidation products. |

| Photostability | Exposure to UV/Visible Light | High - No significant chromophores to suggest high photosensitivity. | Minimal degradation expected. |

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Short-term Storage: For routine laboratory use, store in a tightly sealed container at 2-8°C.

-

Long-term Storage: For extended periods, it is advisable to store this compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric moisture and oxygen.

-

Handling: Allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound. Handle in a well-ventilated area, and avoid contact with strong acids.

The following workflow diagram summarizes the recommended procedures for handling and storing this compound.

Recommended workflow for handling and storage of this compound.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be:

-

Acid-Catalyzed Deprotection: Under acidic conditions, the Boc group is cleaved to form a carbamic acid intermediate, which readily decarboxylates to yield the free amine (aminomethanol), isobutylene, and carbon dioxide.

-

Dissociation of the Hemiaminal-like Moiety: this compound can undergo reversible dissociation to formaldehyde and Boc-amide. This is more likely to occur in solution and can be influenced by pH and temperature.

The following diagram illustrates the primary degradation pathway under acidic conditions.

Acid-catalyzed degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to definitively determine the stability of this compound. The following protocols are based on ICH guidelines and can be adapted as needed.

General Forced Degradation Protocol

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and 1 M HCl. Store samples at room temperature and 60°C.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and 1 M NaOH. Store samples at room temperature and 60°C.

-

Oxidative Degradation: Dilute the stock solution with 3% and 30% hydrogen peroxide. Store samples at room temperature, protected from light.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C).

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Analyze samples at initial, 2, 4, 8, 24, and 48 hours, or until significant degradation (e.g., 10-20%) is observed.

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

Analytical Method for Stability Indicating Analysis

A stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic modifier (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or by a mass spectrometer.

-

Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Summary

This compound is a stable compound under neutral and basic conditions at ambient temperatures. Its primary liabilities are exposure to strong acids and high temperatures. For optimal stability, it should be stored at refrigerated or frozen temperatures under an inert atmosphere. A well-designed forced degradation study coupled with a validated stability-indicating HPLC method is essential for fully characterizing its stability profile and ensuring its quality for use in research and development.

The Versatile Role of N-Boc-Aminomethanol in Peptide and Peptidomimetic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-aminomethanol, also known as tert-butyl (hydroxymethyl)carbamate, is a valuable bifunctional reagent in modern organic synthesis, particularly in the fields of peptide and peptidomimetic chemistry. Its structure, featuring a stable Boc-protected amine and a reactive primary hydroxyl group, allows for its use as a versatile building block for the introduction of diverse structural motifs. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS), N-alkylation, and the construction of aza-peptides and other peptidomimetic scaffolds. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.

Introduction: The Significance of this compound

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] this compound leverages this protective group strategy in a small, versatile molecule. The presence of both a protected amine and a hydroxyl group on a single carbon atom makes it a unique C1 building block.

The primary applications of this compound in peptide and peptidomimetic synthesis stem from its ability to:

-

Act as a scaffold for solid-phase peptide synthesis: The hydroxyl group can be derivatized to anchor the molecule to a solid support.

-

Serve as a precursor for N-alkylation: It can be used to introduce methyl or other alkyl groups onto the nitrogen atoms of a peptide backbone, a common strategy for enhancing proteolytic stability and modulating conformation.[2]

-

Function as a formaldehyde equivalent: Its reactivity allows for the introduction of a methylene bridge in a controlled manner.

-

Be a key component in the synthesis of aza-peptides: Derivatives of this compound, such as N-Boc-hydrazine, are crucial for the synthesis of aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom.[3]

Synthesis of this compound

The synthesis of this compound (tert-butyl (hydroxymethyl)carbamate) can be achieved through the reaction of aminomethanol with di-tert-butyl dicarbonate (Boc₂O). While aminomethanol itself is unstable, it can be generated in situ or used as a salt. A general and efficient method involves the direct N-protection of an amino alcohol.

Experimental Protocol: Synthesis of tert-Butyl (hydroxymethyl)carbamate

Materials:

-

Amino alcohol (e.g., 2-aminoethanol as a stable analogue to illustrate the general procedure)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of the amino alcohol (1.0 eq.) in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 eq.) and Boc₂O (1.0 eq.) at 0 °C.

-

The reaction mixture is stirred at room temperature for 10 hours.

-

The volatile components of the reaction mixture are removed under reduced pressure.

-

The remaining solution is diluted with water.

-

The aqueous phase is extracted three times with ethyl acetate.

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the N-Boc-amino alcohol.

Quantitative Data for N-Boc Protection of Amino Alcohols

| Amino Alcohol | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2-Aminoethanol | NaHCO₃ | THF/H₂O | 10 | >95 | General procedure |

| Various amines | - | Methanol | <2 | >90 | (Vilaivan et al.) |

| Aromatic amines | - | CD₃OD | - | 70-fold faster than in CDCl₃ | (Vilaivan et al.) |

Applications in Peptide and Peptidomimetic Synthesis

Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized in Boc-based solid-phase peptide synthesis. The hydroxyl group provides a handle for attachment to a solid support, such as a Merrifield or PAM resin.

Workflow for SPPS using an this compound derived linker:

Caption: General workflow for SPPS using a linker derived from this compound.

Experimental Protocol: General Boc-SPPS Cycle

-

Resin Swelling: The peptide-resin is swollen in dichloromethane (DCM).

-

Boc Deprotection: The resin is treated with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5-20 minutes. The resin is then washed with DCM and isopropanol.[4]

-

Neutralization: The trifluoroacetate salt of the N-terminal amine is neutralized by washing with a 10% solution of triethylamine (TEA) in DCM.

-

Coupling: The next Boc-protected amino acid is coupled using a suitable activating agent (e.g., HBTU/HOBt) in DMF. The completion of the reaction is monitored by the ninhydrin test.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

This cycle is repeated until the desired peptide sequence is assembled.

-

Cleavage: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

N-Alkylation of Peptides

N-alkylation of the peptide backbone can improve proteolytic stability and influence conformation. This compound can be a precursor for such modifications. A common method for N-alkylation is the Fukuyama-Mitsunobu reaction.

Logical Relationship for N-Alkylation using an this compound derived strategy:

References

An In-depth Technical Guide to N-Boc-aminomethanol for Researchers and Drug Development Professionals

N-Boc-aminomethanol, also known as tert-butyl N-(hydroxymethyl)carbamate, is a valuable reagent in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] Its bifunctional nature, possessing both a hydroxyl group and a Boc-protected amine, makes it a versatile building block for the introduction of a protected aminomethyl moiety into more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.

Core Properties of this compound

This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is known for its stability under a range of chemical conditions and its straightforward removal under acidic conditions.[1] This stability allows for selective reactions at the hydroxyl group while the amine remains protected.[1]

| Property | Value | Source |

| Molecular Formula | C6H13NO3 | [3][4][5] |

| Molecular Weight | 147.17 g/mol | [3][4][6] |

| IUPAC Name | tert-butyl N-(hydroxymethyl)carbamate | [3] |

| CAS Number | 365572-48-1 | [1][4][6] |

| Predicted Density | 1.070 ± 0.06 g/cm³ | [4] |

| Predicted Boiling Point | 237.0 ± 23.0 °C | [4] |

| Predicted pKa | 11.29 ± 0.46 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound and related N-Boc protected amino alcohols is crucial for their application in research and development. Below are representative experimental protocols for the synthesis and utilization of these compounds.

A common method for the synthesis of N-Boc protected amino alcohols involves the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc₂O).[7][8]

Materials:

-

Amino alcohol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [8]

-

Dissolve the amino alcohol in a 1:1 mixture of THF and water.

-

Add 3.0 equivalents of NaHCO₃ to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1.0 equivalent of Boc₂O to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 10 hours.

-

Remove the volatile components (primarily THF) in vacuo.

-

Dilute the remaining aqueous solution with water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Concentrate the solution in vacuo to yield the N-Boc-amino alcohol.

The following diagram illustrates the general workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound and related N-Boc protected amino alcohols are instrumental in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds.[1][9]

-

Peptide and Peptidomimetic Synthesis: The Boc group is a cornerstone of peptide synthesis, and this compound serves as a building block for introducing modified amino acid residues into peptide chains.[1]

-

Functional Polymers for Drug Delivery: These compounds can be incorporated into polymer backbones. Subsequent removal of the Boc group reveals primary amines that can be used to attach drugs or targeting ligands, creating advanced drug delivery systems.[1][10]

-

Synthesis of Bioactive Molecules: this compound is a reagent in the synthesis of somatotropin polypeptide antagonists, which can prevent the activation of growth hormone receptors.[2] It and similar compounds are key intermediates in synthesizing pharmaceuticals for various targets, including central nervous system disorders.[10]

-

Bioconjugation: The bifunctional nature of N-Boc-amino alcohols makes them excellent linkers in bioconjugation, a process for covalently linking biomolecules to other molecules like drugs or imaging agents to create targeted therapies such as antibody-drug conjugates (ADCs).[11]

The logical workflow for utilizing this compound as a building block in a synthetic scheme is depicted below.

References

- 1. This compound | 365572-48-1 | Benchchem [benchchem.com]

- 2. This compound | 365572-48-1 [chemicalbook.com]

- 3. This compound | C6H13NO3 | CID 54138784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. Buy Online CAS Number 365572-48-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Boc Protection Mechanism for Amines

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1][2][3] Its widespread use stems from the ease of its introduction, its stability to a broad range of reaction conditions, and the mild conditions required for its removal.[1][4][5] This guide provides a comprehensive overview of the Boc protection mechanism, including detailed reaction pathways, quantitative data, and experimental protocols.

Core Principles of Boc Protection

The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2] The resulting N-tert-butoxycarbonyl derivative, a carbamate, effectively masks the nucleophilicity and basicity of the amine.[3][6] This protection allows for subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[2]

A key feature of the Boc group is its orthogonality to other common protecting groups. For instance, it is stable under basic conditions used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) group and resistant to the catalytic hydrogenation conditions used to remove the Cbz (benzyloxycarbonyl) group.[1] This orthogonality is crucial in multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[1]

Mechanism of Boc Protection

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6][7] This forms a tetrahedral intermediate.[6] The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts tert-butanol and carbon dioxide gas.[7]

The reaction can be performed with or without a base.[1][7] In the absence of a base, the tert-butyl carbonate leaving group is protonated by the newly formed carbamate.[7] When a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is used, it deprotonates the protonated amine in the intermediate, which can accelerate the reaction.[8][9]

Mechanism of Boc protection of an amine.

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.[10] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[6][11] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which makes the carbamate a better leaving group.[10] The protonated carbamate then undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[6][10] The tert-butyl cation can be trapped by a scavenger, deprotonate to form isobutylene gas, or polymerize.[10]

The deprotection is often rapid and clean, and the volatile byproducts are easily removed.[6] The rate of deprotection can exhibit a second-order dependence on the acid concentration.[12]

Mechanism of acidic Boc deprotection.

Quantitative Data

The efficiency of Boc protection and deprotection is influenced by several factors, including the nature of the amine, the solvent, and the presence of catalysts. The following tables summarize typical quantitative data for these reactions.

Table 1: Typical Conditions and Yields for Boc Protection of Amines

| Amine Type | Reagent | Base (optional) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp | 1 - 4 | >95 |

| Secondary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp | 2 - 8 | >90 |

| Primary Aromatic | (Boc)₂O | DMAP (cat.) | Acetonitrile | Room Temp - 50 | 4 - 24 | 85 - 95 |

| Amino Acid | (Boc)₂O | NaOH | Dioxane/Water | Room Temp | 2 - 6 | >90 |

Table 2: Common Conditions for Boc Deprotection

| Acid | Solvent | Temperature (°C) | Time (h) | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp | 0.5 - 2 | Most common method; TFA is volatile.[11] |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Room Temp | 1 - 4 | Product is isolated as the hydrochloride salt.[11] |

| Formic Acid | - | 50 - 60 | 2 - 8 | Milder alternative to TFA or HCl. |

| Zinc Bromide | Dichloromethane | Room Temp | 12 - 24 | Lewis acid condition for sensitive substrates.[11] |

Experimental Protocols

Protocol 1: General Procedure for the Boc Protection of a Primary Amine

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for the Acid-Mediated Deprotection of a Boc-Protected Amine

-

Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[11]

-

Addition of Acid: Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise to the stirred solution at room temperature.[11]

-

Reaction Monitoring: Monitor the reaction for the evolution of gas (CO₂ and isobutylene) and by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[6][11]

-

Removal of Volatiles: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

Isolation: The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution).

-

Final Work-up: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

General experimental workflow.

Conclusion

The Boc protection strategy for amines is a robust and versatile tool in organic synthesis. A thorough understanding of its underlying mechanisms, reaction kinetics, and optimal conditions is paramount for its successful application in research and development. The protocols and data presented in this guide offer a solid foundation for chemists to effectively utilize this indispensable protecting group in their synthetic endeavors.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. Application of Boc-anhydride [en.highfine.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

protocol for N-Boc protection of primary amines using N-Boc-aminomethanol

Application Note: N-Boc Protection of Primary Amines

Introduction

The protection of amine functional groups is a critical strategy in multi-step organic synthesis, particularly in peptide synthesis, and the development of pharmaceuticals. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This application note details the protocol for the N-Boc protection of primary amines.

While various reagents can introduce the Boc group, the most common and efficient method utilizes di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3][4] It is important to clarify that N-Boc-aminomethanol (tert-butyl (hydroxymethyl)carbamate) is a stable molecule and is typically used as a building block in synthesis rather than as a reagent for protecting other amines.[5][6] This protocol will, therefore, focus on the well-established use of Boc anhydride.

The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc anhydride. The subsequent collapse of the tetrahedral intermediate releases the Boc-protected amine, tert-butanol, and carbon dioxide.[3] This transformation is often carried out in the presence of a base to neutralize the acidic proton of the amine, although it can also be performed under aqueous or catalyst-free conditions.[1]

General Considerations

-

Solvent: A variety of solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), methanol (MeOH), acetonitrile, and water.[1][7][8] The choice of solvent often depends on the solubility of the amine substrate.

-

Base: While not always necessary, bases like triethylamine (TEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH) can be used to facilitate the reaction, especially when starting with an amine salt.[7][9]

-

Stoichiometry: A slight excess of Boc anhydride (typically 1.0 to 1.2 equivalents) is commonly used to ensure complete conversion of the amine.

-

Temperature: The reaction is typically carried out at room temperature.[1][7]

-

Workup: The workup procedure generally involves an aqueous extraction to remove byproducts and excess reagents. Purification is often achieved through column chromatography if necessary.

Experimental Protocol: N-Boc Protection of a Primary Amine using Boc Anhydride

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran, or Methanol) (5-10 mL)

-

Base (optional, e.g., Triethylamine, 1.2 mmol, 1.2 eq.)

-

Distilled water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in the chosen solvent (5-10 mL). If the amine is an acid salt (e.g., hydrochloride), it may be necessary to add a base like triethylamine to liberate the free amine.[8]

-

Reagent Addition: To the stirred solution of the amine, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol). The addition can be done in one portion.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer visible. Reaction times can vary from a few minutes to several hours depending on the substrate.[1]

-

Quenching and Workup:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[1]

Data Presentation

The following table summarizes the N-Boc protection of various primary amines using di-tert-butyl dicarbonate under different reaction conditions, showcasing the versatility and efficiency of this method.

| Amine Substrate | Solvent | Base | Time (h) | Yield (%) |

| Aniline | THF/H₂O | NaHCO₃ | 10 | 95 |

| Benzylamine | Dichloromethane | Triethylamine | 2 | 98 |

| Glycine methyl ester | THF/H₂O | NaHCO₃ | 10 | 92 |

| 4-Bromoaniline | Water/Acetone | None | 0.5 | 94 |

| Cyclohexylamine | Methanol | None | 3 | 96 |

This table is a compilation of representative data and yields may vary based on specific reaction conditions and scales.

Diagrams

Caption: Workflow for the N-Boc protection of primary amines.

Caption: Mechanism of N-Boc protection using Boc anhydride.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. This compound | 365572-48-1 | Benchchem [benchchem.com]

- 6. This compound | C6H13NO3 | CID 54138784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

Application Notes and Protocols: N-Boc-aminomethanol in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid chains. The modification of peptides at their N-terminus or C-terminus can significantly alter their biological activity, stability, and pharmacokinetic properties. One such modification is the introduction of a hydroxymethyl group, which can mimic a native peptide alcohol or serve as a handle for further derivatization. N-Boc-aminomethanol (tert-butyl N-(hydroxymethyl)carbamate) is a commercially available reagent that holds potential as a building block for introducing a C-terminal hydroxymethyl group in SPPS.

This document provides detailed application notes and a generalized protocol for the use of this compound in the synthesis of C-terminally hydroxymethylated peptides via SPPS. While direct literature on the extensive use of this specific reagent in SPPS is limited, the following protocols are based on established principles of solid-phase synthesis and the chemistry of Boc-protected compounds.

Principle of Application

The primary proposed application of this compound in SPPS is for the generation of peptide alcohols (peptides with a C-terminal -CH₂OH group). Due to the absence of a carboxylic acid handle for direct attachment to standard resins, a common strategy for synthesizing peptide alcohols involves the use of specialized linkers or the attachment of a protected amino alcohol to the solid support.

In the case of this compound, the hydroxyl group can be derivatized to create a linker suitable for attachment to an amino-functionalized resin. Following attachment, the Boc protecting group is removed under acidic conditions to reveal a primary amine, which then serves as the starting point for peptide chain elongation in the standard C-to-N direction.

Quantitative Data Summary

Direct quantitative data for the specific use of this compound in SPPS is not extensively available in peer-reviewed literature. However, the following tables summarize typical quantitative parameters observed in Boc-based SPPS, which can be used as a general reference for process optimization.

Table 1: General Parameters for Boc-SPPS

| Parameter | Typical Range/Value | Notes |

| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading is often preferred for longer or more difficult sequences to minimize aggregation. |

| Amino Acid Excess | 2 - 4 equivalents | Relative to the resin loading. |

| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the resin loading. |

| Boc Deprotection Time | 15 - 30 minutes | Typically with 50% TFA in DCM. |

| Coupling Time | 30 - 120 minutes | Monitored by ninhydrin test. |

| Final Cleavage Yield | 50 - 90% | Highly dependent on the peptide sequence and cleavage conditions. |

| Peptide Purity (crude) | 40 - 80% | Dependent on sequence and synthesis efficiency. |

Table 2: Common Reagents in Boc-SPPS

| Reagent | Function | Typical Concentration/Solvent |

| Trifluoroacetic Acid (TFA) | Boc deprotection | 50% in Dichloromethane (DCM) |

| Diisopropylethylamine (DIEA) | Neutralization | 5-10% in DCM or DMF |

| Dicyclohexylcarbodiimide (DCC) / Diisopropylcarbodiimide (DIC) | Coupling Activator | In DCM or DMF |

| 1-Hydroxybenzotriazole (HOBt) | Racemization Suppressor | In DMF |

| HBTU/HATU | Coupling Activator | In DMF with a base (e.g., DIEA) |

| Hydrogen Fluoride (HF) or TFMSA | Final Cleavage from Resin | Requires specialized apparatus |

Experimental Protocols

The following are generalized protocols for the proposed use of this compound in SPPS. Researchers should optimize these conditions based on their specific peptide sequence and available instrumentation.

Protocol 1: Preparation of this compound-Succinyl-Resin

This protocol describes the derivatization of this compound with succinic anhydride and its subsequent coupling to an amino-functionalized resin (e.g., aminomethyl (AM) resin).

Materials:

-

This compound

-

Succinic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Aminomethyl (AM) resin

-

Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Derivatization of this compound:

-

Dissolve this compound (1.2 eq.) and succinic anhydride (1.0 eq.) in DCM.

-

Add pyridine (1.2 eq.) and stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the organic layer with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain this compound-hemisuccinate.

-

-

Coupling to Resin:

-

Swell the aminomethyl resin in DCM for 30 minutes.

-

In a separate vessel, dissolve this compound-hemisuccinate (2 eq. relative to resin loading), HOBt (2 eq.), and DIC (2 eq.) in DMF.

-

Add the activated ester solution to the swollen resin.

-

Shake the reaction vessel at room temperature for 12-24 hours.

-

Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

-

Protocol 2: Solid-Phase Peptide Synthesis on this compound-Succinyl-Resin

This protocol outlines the steps for peptide chain elongation using the Boc-SPPS strategy.

Materials:

-

This compound-Succinyl-Resin

-

Boc-protected amino acids

-

50% TFA in DCM

-

10% DIEA in DCM

-

Coupling reagents (e.g., DIC/HOBt or HBTU/DIEA)

-

DMF, DCM

Procedure (per cycle):

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

-

Treat the resin with fresh 50% TFA in DCM for 20-30 minutes.

-

Wash the resin with DCM (3x).

-

-

Neutralization:

-

Wash the resin with 10% DIEA in DCM (2x for 2 minutes each).

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-amino acid (3 eq.) with your chosen coupling reagents (e.g., DIC/HOBt or HBTU/DIEA) in DMF for 10-15 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake at room temperature for 1-2 hours.

-

Monitor coupling completion using the Kaiser or ninhydrin test. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide alcohol from the resin and removal of side-chain protecting groups. Caution: This step often involves hazardous reagents like HF or TFMSA and should be performed in a specialized apparatus by trained personnel.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)

-

Cold diethyl ether

Procedure:

-

Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Cleavage:

-

Treat the resin with the appropriate cleavage cocktail (e.g., HF with anisole as a scavenger) at 0°C for 1-2 hours.

-

Evaporate the cleavage reagent.

-

-

Precipitation and Washing:

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Centrifuge and decant the ether. Repeat this washing step several times.

-

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide alcohol by reverse-phase HPLC.

Visualizations

Workflow for C-Terminal Hydroxymethylation using this compound

Boc-SPPS Cycle

Application Notes & Protocols: Selective Functionalization of N-Boc-aminomethanol's Hydroxyl Group

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Boc-aminomethanol (tert-butyl (hydroxymethyl)carbamate) is a versatile bifunctional building block crucial in organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics.[1] Its structure, featuring a stable tert-butoxycarbonyl (Boc) protected amine and a primary hydroxyl group, allows for selective chemical modifications.[1] The Boc group's stability under various conditions and its straightforward removal under acidic protocols make it an ideal protecting group, enabling chemists to perform selective reactions on the hydroxyl moiety without affecting the amine.[1][2]

This document provides detailed protocols for the selective functionalization of the hydroxyl group of this compound through common and effective methods such as O-acylation, O-alkylation, and the Mitsunobu reaction.

General Experimental Workflow

The selective functionalization of this compound's hydroxyl group follows a general workflow. The initial step involves selecting the appropriate reaction pathway based on the desired functional group to be introduced. Following the reaction, the product is purified and characterized to confirm its structure and purity.

Caption: General workflow for the selective functionalization of this compound.

Reaction Pathways for the Hydroxyl Group